

"Methyl 3-methylpyrazine-2-carboxylate literature review"

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Compound of Interest

Compound Name: *Methyl 3-methylpyrazine-2-carboxylate*

Cat. No.: *B1356305*

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An In-depth Technical Guide to **Methyl 3-methylpyrazine-2-carboxylate**

Executive Summary: **Methyl 3-methylpyrazine-2-carboxylate** is a heterocyclic compound belonging to the pyrazine family, a class of molecules known for their significant biological activities and presence in pharmaceuticals and flavor agents. This document provides a comprehensive review of the available scientific literature on **methyl 3-methylpyrazine-2-carboxylate**, focusing on its chemical properties, synthesis, and characterization. While direct biological studies on this specific ester are limited, this guide also reviews the broader pharmacological potential of the pyrazine scaffold, suggesting avenues for future research and application in drug development. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers and scientists in the field.

Physicochemical Properties

Methyl 3-methylpyrazine-2-carboxylate is a pale-yellow to brown solid at room temperature. [1] It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms in a 1,4 orientation. [2][3] The structural characteristics and physicochemical properties are summarized in Table 1.

Property	Value	Source
CAS Number	41110-29-6	[1] [4]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1] [4]
Molecular Weight	152.15 g/mol	[4]
IUPAC Name	methyl 3-methyl-2-pyrazinecarboxylate	[1]
Physical Form	Pale-yellow to Yellow-brown to Brown Solid	[1]
Purity	Typically ≥97%	[1] [4]
Storage	Sealed in a dry place, Room Temperature or Refrigerator	[1] [4]

Synthesis and Characterization

The primary synthesis route for **methyl 3-methylpyrazine-2-carboxylate** involves the esterification of its corresponding carboxylic acid precursor.

Experimental Protocol: Synthesis via Fischer Esterification

A common method for synthesizing **methyl 3-methylpyrazine-2-carboxylate** is the Fischer esterification of 3-methylpyrazine-2-carboxylic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid.[\[5\]](#)

Materials:

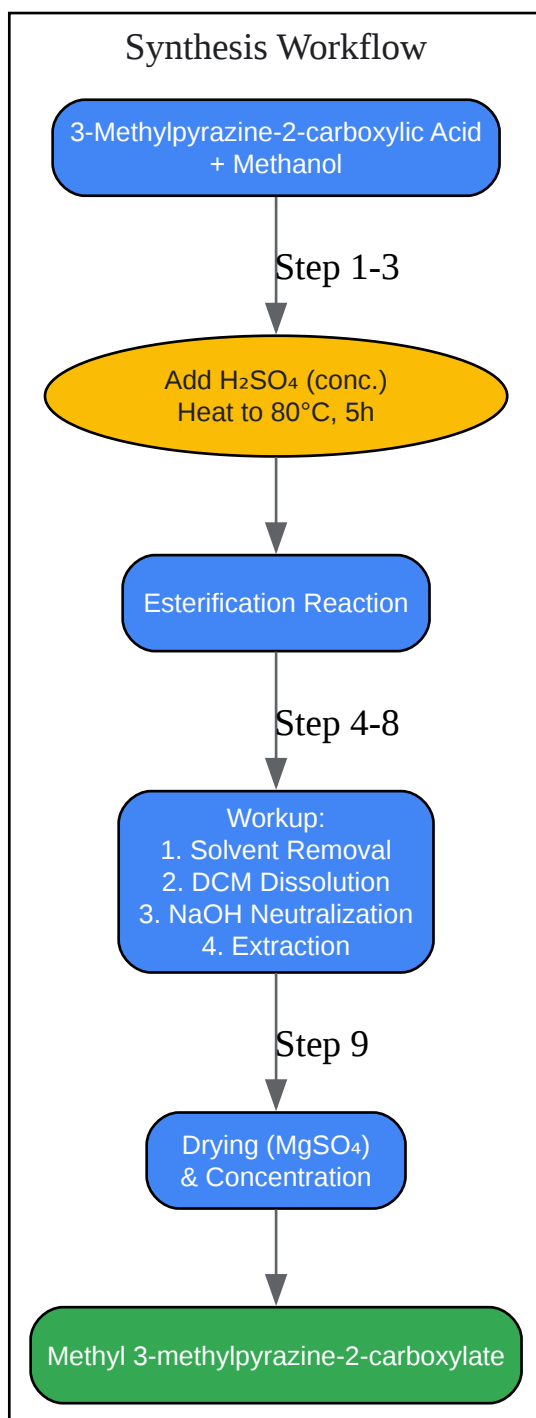
- 3-Methylpyrazine-2-carboxylic acid (144 mmol)[\[5\]](#)
- Methanol (500 mL)[\[5\]](#)
- Concentrated Sulfuric Acid (506 mmol)[\[5\]](#)
- Dichloromethane[\[5\]](#)

- 5 M Aqueous Sodium Hydroxide Solution[5]
- Anhydrous Magnesium Sulfate[5]

Procedure:

- Suspend 3-methylpyrazine-2-carboxylic acid in methanol within a 2L round-bottom flask.[5]
- Cool the suspension in an ice-water bath.[5]
- Slowly add concentrated sulfuric acid dropwise over approximately 5 minutes.[5]
- Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours.[5]
- After the reaction is complete, remove the solvent by distillation under reduced pressure.[5]
- Dissolve the resulting residue in dichloromethane.[5]
- Neutralize excess acid by carefully adding 5 M aqueous sodium hydroxide solution.[5]
- Separate the aqueous layer and extract it with dichloromethane.[5]
- Combine all organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate to yield the final product.[5]

Yield: This procedure has been reported to produce **methyl 3-methylpyrazine-2-carboxylate** with a yield of 73%.[\[5\]](#)



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Caption: Workflow for the synthesis of **methyl 3-methylpyrazine-2-carboxylate**.

Spectroscopic Data

Characterization of the final product is typically achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Data Type	Observation	Source
Mass Spectrometry (MS)	$m/z = 153 [M+H]^+$	[5]
^1H NMR (Comparative)	Spectroscopic studies on the related methyl-3-amino-2-pyrazine carboxylate show characteristic peaks for pyrazine ring protons and the methyl ester group.[6]	[6]
^{13}C NMR (Comparative)	For the related methyl pyrazine-2-carboxylate, characteristic chemical shifts are observed for the carbonyl carbon, pyrazine ring carbons, and the methyl ester carbon.[7]	[7]
FTIR (Comparative)	The FTIR spectrum of the related methyl-3-amino-2-pyrazine carboxylate shows characteristic C-H stretching vibrations for the heteroaromatic structure in the 3000–3100 cm^{-1} region.[6]	[6]

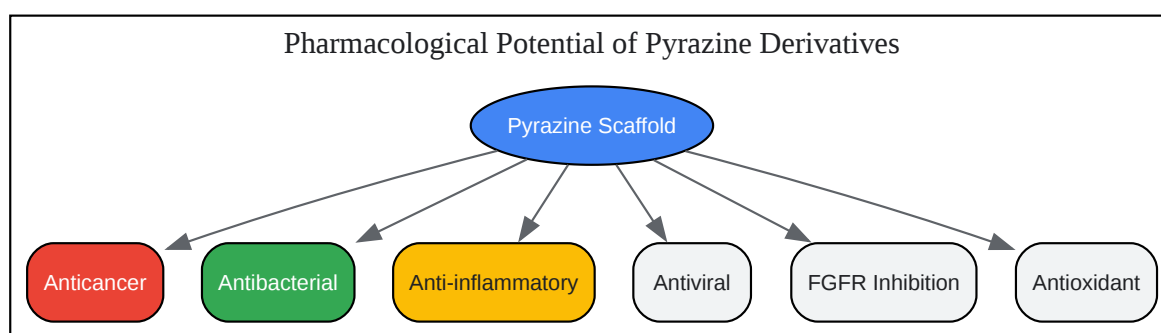
Biological Activities and Potential Applications

While specific bioactivity data for **methyl 3-methylpyrazine-2-carboxylate** is not extensively documented in the reviewed literature, the pyrazine scaffold is a key pharmacophore in numerous biologically active compounds.[2][8] Pyrazine derivatives are known to exhibit a wide range of pharmacological effects.[2][8][9]

Key Activities of the Pyrazine Scaffold:

- Anticancer: Many pyrazine derivatives have been studied for their anticancer properties.[2][9] For example, Bortezomib is an FDA-approved drug containing a pyrazine structure used in cancer therapy.[10]
- Antibacterial: The pyrazine ring is present in several antibacterial agents.[2][10] Pyrazinamide is a primary drug used to treat tuberculosis.[8]
- Anti-inflammatory: Certain synthetic pyrazine derivatives have shown anti-inflammatory effects.[8]
- Antiviral & Antiparasitic: The broad biological activity of pyrazines extends to antiviral and antiparasitic applications.[2]
- FGFR Inhibitors: Recently, 3-aminopyrazine-2-carboxamide derivatives have been evaluated as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. [11]

The diverse bioactivities associated with the pyrazine core suggest that **methyl 3-methylpyrazine-2-carboxylate** could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents. Its structure is closely related to intermediates used for synthesizing drugs that treat diabetes and lower blood fat.[12]



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Caption: Key biological activities associated with the pyrazine chemical scaffold.

Safety and Toxicology

Safety information for **methyl 3-methylpyrazine-2-carboxylate** is available from commercial suppliers. The compound is classified with GHS07 pictograms, indicating it can be harmful if swallowed or inhaled, and may cause skin and eye irritation.^[1]

Hazard Information	GHS Code	Description
Pictogram	Exclamation mark (GHS07)	Warning
Hazard Statements	H302	Harmful if swallowed.
H315	Causes skin irritation.	
H319	Causes serious eye irritation.	
H332	Harmful if inhaled.	
H335	May cause respiratory irritation.	
Precautionary Statements	P261, P280, P305, P338, P351	Avoid breathing dust, wear protective gear, and follow specific first-aid measures upon contact.

Source:^[1]

Metabolic studies on related pyrazine derivatives show they are generally absorbed from the gastrointestinal tract and undergo metabolism through side-chain oxidation, ring hydroxylation, and subsequent conjugation for excretion.^[13]

Conclusion

Methyl 3-methylpyrazine-2-carboxylate is a readily synthesizable pyrazine derivative. While its direct biological applications are still an emerging area of research, its structural similarity to known pharmacologically active cores makes it a compound of significant interest. The robust synthesis protocol and the well-documented biological potential of the broader pyrazine family highlight its value as a building block for medicinal chemistry and drug discovery programs.

Further investigation into its specific biological activities is warranted to fully explore its therapeutic potential.

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